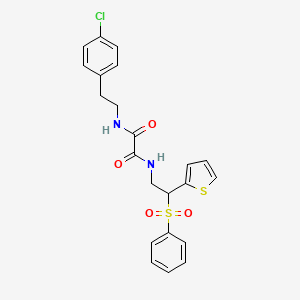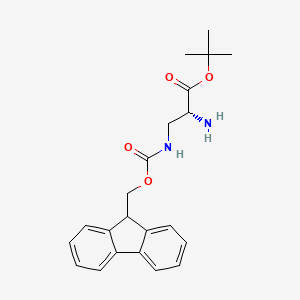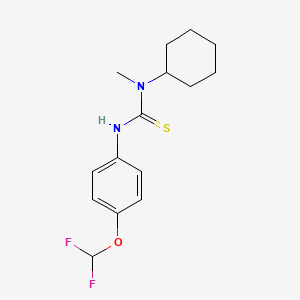
N1-(4-chlorophenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-chlorophenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as CESAMET, is a synthetic cannabinoid that has been used for medical purposes. It was first synthesized in the 1980s and has been studied extensively for its potential therapeutic benefits.
作用機序
N1-(4-chlorophenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide acts on the endocannabinoid system, which is involved in regulating various physiological processes, including pain, inflammation, and mood. N1-(4-chlorophenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide binds to the CB1 receptor, which is located in the brain and spinal cord, and the CB2 receptor, which is found in the immune system. By binding to these receptors, N1-(4-chlorophenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide can modulate the release of neurotransmitters and cytokines, which can affect pain, inflammation, and mood.
Biochemical and Physiological Effects
N1-(4-chlorophenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide has been shown to have analgesic, anti-inflammatory, and anti-emetic effects. It has been used to treat chronic pain, neuropathic pain, and spasticity associated with multiple sclerosis. N1-(4-chlorophenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide has also been studied for its potential in treating anxiety, depression, and post-traumatic stress disorder. N1-(4-chlorophenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide has been shown to have fewer side effects than other cannabinoids, such as THC.
実験室実験の利点と制限
N1-(4-chlorophenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be synthesized in large quantities with high purity. It has also been extensively studied, which means that there is a wealth of information available on its properties and effects. However, N1-(4-chlorophenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide has some limitations for lab experiments. It is a controlled substance, which means that it can be difficult to obtain for research purposes. It also has a complex structure, which can make it difficult to synthesize and analyze.
将来の方向性
There are several future directions for research on N1-(4-chlorophenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide. One area of interest is the potential use of N1-(4-chlorophenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide in treating anxiety, depression, and post-traumatic stress disorder. Another area of interest is the development of new synthetic cannabinoids with improved properties and fewer side effects. There is also a need for more research on the long-term effects of N1-(4-chlorophenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide and other cannabinoids on the endocannabinoid system and overall health.
合成法
The synthesis of N1-(4-chlorophenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide involves the reaction of 4-chlorophenethylamine with 2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl oxalate. The reaction yields N1-(4-chlorophenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
N1-(4-chlorophenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide has been studied extensively for its potential therapeutic benefits. It has been shown to have analgesic, anti-inflammatory, and anti-emetic effects. It has been used to treat chronic pain, neuropathic pain, and spasticity associated with multiple sclerosis. N1-(4-chlorophenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide has also been studied for its potential in treating anxiety, depression, and post-traumatic stress disorder.
特性
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[2-(4-chlorophenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S2/c23-17-10-8-16(9-11-17)12-13-24-21(26)22(27)25-15-20(19-7-4-14-30-19)31(28,29)18-5-2-1-3-6-18/h1-11,14,20H,12-13,15H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHMEPHPBYHCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(prop-2-yn-1-yl)-N-[2-(propylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2619716.png)
![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2619718.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2619719.png)



![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2619727.png)

![N-(2-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2619729.png)
![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/no-structure.png)

![N-(3-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2619734.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2619735.png)
